2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid
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Overview
Description
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid is an organic compound belonging to the class of indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole
Preparation Methods
The synthesis of 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid involves several steps. One common method starts with 5-chlorotryptophan, which is reacted with potassium cyanate in water, followed by acidification with concentrated hydrochloric acid . The reaction conditions typically involve heating the mixture on a steam bath for several hours. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other indole derivatives. In biology, it has been studied for its potential as an enzyme inhibitor and its role in various biochemical pathways . In medicine, it is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties . Additionally, it has industrial applications in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid can be compared with other indole derivatives, such as 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride and 2-(1H-indol-3-ylsulfanyl)-ethylamine . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H11ClN2O4 |
---|---|
Molecular Weight |
294.69 g/mol |
IUPAC Name |
2-[[2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H11ClN2O4/c1-6(13(19)20)16-12(18)11(17)9-5-15-10-3-2-7(14)4-8(9)10/h2-6,15H,1H3,(H,16,18)(H,19,20) |
InChI Key |
ISMXZIWRQMTMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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